N-(3,5-Dinitrobenzoyl)-D-proline N-(3,5-Dinitrobenzoyl)-D-proline
Brand Name: Vulcanchem
CAS No.: 143492-63-1
VCID: VC21130011
InChI: InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m1/s1
SMILES: C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula: C12H11N3O7
Molecular Weight: 309.23 g/mol

N-(3,5-Dinitrobenzoyl)-D-proline

CAS No.: 143492-63-1

Cat. No.: VC21130011

Molecular Formula: C12H11N3O7

Molecular Weight: 309.23 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-Dinitrobenzoyl)-D-proline - 143492-63-1

Specification

CAS No. 143492-63-1
Molecular Formula C12H11N3O7
Molecular Weight 309.23 g/mol
IUPAC Name (2R)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m1/s1
Standard InChI Key ILUIVNFRFIAWLJ-SNVBAGLBSA-N
Isomeric SMILES C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
SMILES C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator